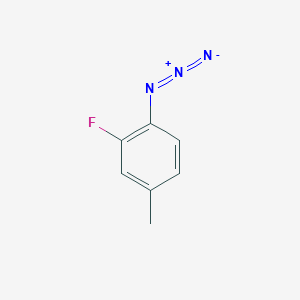amine CAS No. 1094755-14-2](/img/structure/B1461546.png)
[(2,5-Dimethylfuran-3-yl)methyl](methyl)amine
Übersicht
Beschreibung
The molecule (2,5-dimethylfuran-3-yl)(4-methoxy-3,5-dimethylphenyl)methylamine contains a total of 44 bond(s). There are 21 non-H bond(s), 11 multiple bond(s), 4 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 ether(s) (aromatic), and 1 Furane(s) .
Synthesis Analysis
The synthesis of such compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reactivity of the boron reagent in this process is determined by the Lewis basicity of the ligand .Molecular Structure Analysis
The molecular structure of (2,5-dimethylfuran-3-yl)(4-methoxy-3,5-dimethylphenyl)methylamine includes a total of 44 bond(s); 21 non-H bond(s), 11 multiple bond(s), 4 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 ether(s) (aromatic), and 1 Furane(s) .Chemical Reactions Analysis
Furan platform chemicals (FPCs) are directly available from biomass and can be economically synthesized from biomass via FPCs . Many experts believe that the most effective use of biomass is the synthesis of monomers for the manufacture of biodegradable polymers .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques
The development of efficient and stereoselective synthesis processes for key intermediates in pharmaceutical compounds demonstrates the importance of precise synthetic methodologies in organic chemistry. For example, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate in antibiotic development highlights this approach (Fleck et al., 2003).
Decomposition Studies
Understanding the thermal decomposition of compounds like 2,5-dimethylfuran, which may share reactivity patterns with the compound of interest, is crucial for applications in biofuel development and environmental science (Simmie & Metcalfe, 2011).
Catalytic Applications
Research into catalyst-free and environmentally friendly synthesis methods for furan derivatives, as seen in the domino reaction of ethyl 4-hydroxyalkyl-2-ynoate with N-heteroarylmethyl-N-2,2-difluoroethan-1-amine, offers potential pathways for creating valuable furan-based compounds (Zhao et al., 2020).
Applications in Material Science
- Organometallic Chemistry: The study of low-valent aminopyridinato chromium methyl complexes showcases the potential of organometallic complexes in catalysis and material science (Noor, Schwarz, & Kempe, 2015).
Biofuel Research
- Biofuel Potential: Examination of the combustion characteristics and emissions of biofuels, such as 2,5-dimethylfuran, underlines the relevance of furan derivatives in renewable energy sources and their environmental impact (Wang et al., 2013).
Environmental Chemistry
- Atmospheric Chemistry: Studies on the kinetics of reactions involving furan derivatives with OH radicals provide insights into their environmental fate and impact, relevant for atmospheric chemistry and pollution studies (Aschmann et al., 2011).
Zukünftige Richtungen
The future directions of research into furan derivatives like (2,5-Dimethylfuran-3-yl)methylamine could involve their potential as biofuels. 2,5-Dimethylfuran, a derivative of furan, is a potential biofuel, being derivable from cellulose . The ability to efficiently and rapidly produce dimethylfuran from fructose, found in fruit and some root vegetables, or from glucose, which can be derived from starch and cellulose - all widely available in nature - adds to the attraction of dimethylfuran .
Eigenschaften
IUPAC Name |
1-(2,5-dimethylfuran-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-6-4-8(5-9-3)7(2)10-6/h4,9H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLYWFGMMQTLJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



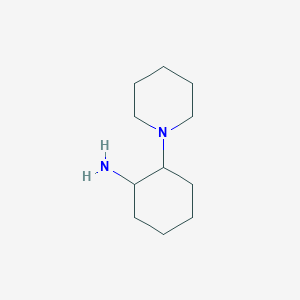

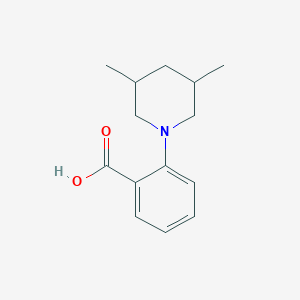

amine](/img/structure/B1461470.png)
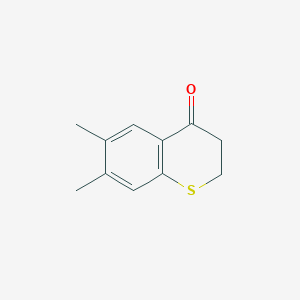
![2-Chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one](/img/structure/B1461473.png)
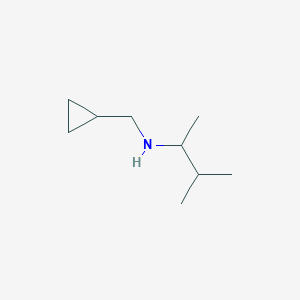
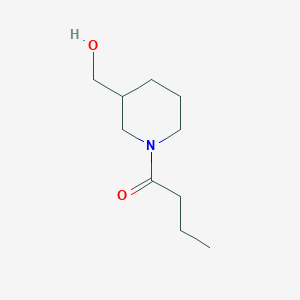
![3-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1461482.png)

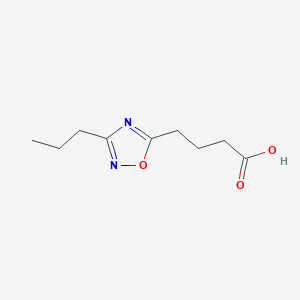
![2-[4-(3,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461485.png)
